molecular formula C18H40N2 B3207372 N,N,N',N'-tetrabutylethane-1,2-diamine CAS No. 10411-57-1

N,N,N',N'-tetrabutylethane-1,2-diamine

Cat. No. B3207372
CAS RN: 10411-57-1
M. Wt: 284.5 g/mol
InChI Key: DNJDQMRARVPSHZ-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetrabutylethane-1,2-diamine , also known as trans-N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine , is a chemical compound with the molecular formula C8H18N2 . It belongs to the class of diamines and features four butyl (C4H9) groups attached to the nitrogen atoms. This compound is notable for its branched structure and its potential applications in organic synthesis and catalysis .


Synthesis Analysis

The synthesis of N,N,N’,N’-tetrabutylethane-1,2-diamine involves the reaction of butylamine (C4H9NH2) with an appropriate alkene (such as 2-butene) under controlled conditions. The reaction proceeds via nucleophilic addition of the amine to the alkene’s double bond, followed by hydrogenation to form the diamine product. The use of a suitable catalyst may enhance the yield and selectivity of the reaction .


Molecular Structure Analysis

The compound’s molecular structure consists of a central ethane-1,2-diamine core (two nitrogen atoms connected by a two-carbon chain) with four butyl groups attached to the nitrogen atoms. The branched structure imparts steric hindrance, affecting its reactivity and solubility. The trans configuration of the methyl groups ensures symmetry around the central carbon-carbon double bond .

properties

IUPAC Name

N,N,N',N'-tetrabutylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40N2/c1-5-9-13-19(14-10-6-2)17-18-20(15-11-7-3)16-12-8-4/h5-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJDQMRARVPSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCN(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276013
Record name N1,N1,N2,N2-Tetrabutyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10411-57-1
Record name N1,N1,N2,N2-Tetrabutyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10411-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1,N2,N2-Tetrabutyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A three-necked round-bottomed flask (3 L) equipped with a Friedrich's condenser and an overhead mechanical stirrer is placed in a cooling bath. The flask is charged with dimethylformamide (DMF, 500 mL), potassium carbonate (2.1 mol), and potassium iodide (0.1 mol). The mixture is allowed to stir until the potassium iodide was dissolved (giving a faint yellow tint) and the potassium carbonate was fairly homogenized. Ethylenediamine (0.5 mol) is then added to the reaction mixture. 1-Chlorobutane (2.2 mol) is added drop-wise to the resulting reaction mixture from a pressure-equalizing addition funnel under efficient mechanical stirring. During the addition of the alkyl halide, the exothermic reaction which may occur is controlled by cooling the round-bottomed flask bath with the cooling bath so as to maintain the reaction temperature below room temperature (e.g., using a chiller temperature ˜5° C.). After all the alkyl halide has been added and any exotherm subsides, the cooling bath is replaced by a heating mantle or oil bath. The reaction mixture is then heated (˜50° C. reaction temperature; ˜70-80° C. bath temperature) under efficient stirring. After heating overnight, the reaction set-up is modified for vacuum distillation and unreacted alkyl halide and a majority of the DMF (about 400-450 mL) is removed. The resulting residual mixture in the reaction flask is partitioned between water and ethyl acetate in a separatory funnel to separate the polyalkylated product from the inorganic salts. The aqueous fraction is extracted three times with ethyl acetate and the combined ethyl acetate solutions are sequentially washed with water and brine solution. The ethyl acetate extract is dried over sodium sulfate, filtered and concentrated using a rotary evaporator. The resulting oily residue can be distilled under reduced pressure to isolate a purified fraction of tetrabutylethylenediamine.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
2.2 mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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